molecular formula C11H9ClFNO B8581157 1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol

Cat. No. B8581157
M. Wt: 225.64 g/mol
InChI Key: PXMSDTLRHKWICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol is a useful research compound. Its molecular formula is C11H9ClFNO and its molecular weight is 225.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

1-(2-chloro-7-fluoroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H9ClFNO/c1-6(15)9-4-7-2-3-8(13)5-10(7)14-11(9)12/h2-6,15H,1H3

InChI Key

PXMSDTLRHKWICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-7-fluoroquinoline-3-carbaldehyde (44.7 g, 213 mmol) in THF (600 mL) was treated with MeMgBr (78 mL, 1.1 eq) dropwise at −20° C. After overnight, the reaction was quenched with NH4Cl solution and extracted with Ether (300 mL and 100 mL). The organics were washed with water, brine, dried over Na2SO4, concentrated and recrystallized from EtOAc (100 mL) and hexane (1 L). A pale yellow solid was obtained (41 g, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 8.41 (s, 1H), 7.87 (dd, J=8.0, 4.0 Hz, 1H), 7.67 (dd, J=8.0, 2.0 Hz, 1H), 7.38 (td, J=8.0, 2.0 Hz, 1H), 5.38 (q, J=4.0 Hz, 1H), 1.63 (d, J=4.0 Hz, 3H). Mass Spectrum (ESI) m/e=226 (M+1).
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two

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